molecular formula C12H15NO7 B072028 4-Nitrophenyl beta-D-Fucopyranoside CAS No. 1226-39-7

4-Nitrophenyl beta-D-Fucopyranoside

Cat. No. B072028
CAS RN: 1226-39-7
M. Wt: 285.25 g/mol
InChI Key: YILIDCGSXCGACV-BVWHHUJWSA-N
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Description

Synthesis Analysis

  • The synthesis of derivatives like phenyl 2-acetamido-2-deoxy-4-O-α-l-fucopyranosyl-β-d-glucopyranoside and p-nitrophenyl 2-acetamido-2-deoxy-6-O-α-l-fucopyranosyl-β-d-glucopyranoside has been explored using glycosyl bromide catalyzed by bromide ion (Rana, Barlow, & Matta, 1982).
  • Another study describes a facile approach to synthesize nitrophenyl oligosaccharides containing O-alpha-L-fucopyranosyl units at their nonreducing end (Jain, Piskorz, & Matta, 1992).

Molecular Structure Analysis

  • The molecular structure of various related compounds, established through NMR spectroscopy, provides insights into the structural aspects of these derivatives (Rana, Barlow, & Matta, 1982).

Chemical Reactions and Properties

  • The reaction involving 2,3,4-tri-O-acetyl-α-l-fucopyranosyl bromide and p-nitrophenyl 3,4-O-isopropylidene-β-d-fucopyranoside in the presence of mercuric cyanide in acetonitrile has been studied for understanding the chemical reactions of related compounds (Matta, Rana, Piskorz, & Barlow, 1983).

Physical Properties Analysis

  • The synthesis and physical properties of compounds like 4-nitrophenyl β-d-fucofuranoside have been reported, providing insight into the physical characteristics of related molecules (Chiocconi, Marino, & Lederkremer, 1999).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, can be inferred from the synthesis and reaction mechanisms of similar compounds, such as the reaction of glycosyl halide with sodium p-nitrophenoxide in N, N-dimethylformamide (Rana, Barlow, & Matta, 1982).

Scientific Research Applications

  • Transfucosylation Reactions : A study demonstrated that beta-D-galactosidase from Paenibacillus thiaminolyticus, which has beta-D-fucosidase activity, could utilize 4-nitrophenyl beta-D-fucopyranoside as a substrate. This enzyme was shown to catalyze transfucosylation reactions, transferring the fucosyl moiety to various p-nitrophenyl glycopyranosides and alcohols, making it a promising tool for the enzymatic synthesis of beta-D-fucosylated molecules (Benešová et al., 2010).

  • Drug Carrier in Targeted Drug Delivery Systems : Another research focused on the synthesis of branched cyclomaltoheptaose using 4-nitrophenyl alpha-L-fucopyranoside and D-mannopyranose. It was found that derivatives of these compounds could have growth-promoting effects and lower toxicity in HCT116 cells, suggesting their potential use as drug carriers in targeted drug delivery systems (Kimura et al., 2013).

  • Synthesis of Nitrophenyl Oligosaccharides : A study on the synthesis of various nitrophenyl oligosaccharides, including those containing 4-nitrophenyl O-alpha-L-fucopyranosyl units, was conducted. This research was crucial for understanding the structural properties of these oligosaccharides, which have implications in biochemical and pharmaceutical fields (Jain et al., 1992).

  • Lanthanide Metal Ion Chelation : In a study, analogs of o-nitrophenyl beta-D-galactopyranoside and -fucopyranoside, including 3-hydroxy-2-nitrophenyl beta-D-fucopyranoside, were synthesized and shown to chelate lanthanide metal ions. This research offers insights into the use of such compounds in biochemical applications involving metal ions (Rackwitz & Shahrokh, 1981).

  • Monitoring Carbohydrate Enzymatic Reactions : A method was developed for monitoring carbohydrate enzyme systems, including the hydrolysis reactions of 4-nitrophenyl beta-D-fucopyranoside, using in vitro microdialysis sampling followed by HPLC separation and UV absorbance detection. This approach has broad applications in studying carbohydrate enzymatic processes (Modi & LaCourse, 2006).

Safety And Hazards

Safety measures for handling 4-Nitrophenyl beta-D-Fucopyranoside include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILIDCGSXCGACV-BVWHHUJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370002
Record name 4-Nitrophenyl beta-D-Fucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl beta-D-Fucopyranoside

CAS RN

1226-39-7
Record name 4-Nitrophenyl beta-D-Fucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I BLUE
Number of citations: 0

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